molecular formula C14H12O2 B3360638 2-Formyl-4-(4-methylphenyl)phenol CAS No. 893737-98-9

2-Formyl-4-(4-methylphenyl)phenol

Cat. No.: B3360638
CAS No.: 893737-98-9
M. Wt: 212.24 g/mol
InChI Key: NIUKPAZTVBWHAG-UHFFFAOYSA-N
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Description

2-Formyl-4-(4-methylphenyl)phenol is an aromatic compound featuring a phenol backbone substituted with a formyl (-CHO) group at position 2 and a 4-methylphenyl (-C₆H₄CH₃) group at position 4. Its molecular formula is C₁₄H₁₂O₂, with a molecular weight of 212.24 g/mol. The compound’s structure combines electron-donating (methyl) and electron-withdrawing (formyl) substituents, influencing its chemical reactivity and physical properties. The phenolic -OH group enables hydrogen bonding, while the formyl group offers sites for nucleophilic or electrophilic reactions, making it a versatile intermediate in organic synthesis and materials science .

Properties

IUPAC Name

2-hydroxy-5-(4-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-2-4-11(5-3-10)12-6-7-14(16)13(8-12)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUKPAZTVBWHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602408
Record name 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-98-9
Record name 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Formyl-4-(4-methylphenyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Formyl-4-(4-methylphenyl)phenol can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: 2-Carboxy-4-(4-methylphenyl)phenol

    Reduction: 2-Hydroxymethyl-4-(4-methylphenyl)phenol

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Formyl-4-(4-methylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(4-methylphenyl)phenol involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Formyl-4-(4-methylphenyl)phenol with three analogs, emphasizing substituent effects on properties:

Property This compound 2-Formyl-4-(4-trifluoromethylphenyl)phenol 2-Formyl-4-(4-hydroxymethylphenyl)phenol 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol
Molecular Formula C₁₄H₁₂O₂ C₁₄H₉F₃O₂ C₁₄H₁₂O₃ C₁₅H₁₁F₃O₃
Molecular Weight (g/mol) 212.24 254.21 228.24 296.25
Key Substituents -CHO, -C₆H₄CH₃ -CHO, -C₆H₄CF₃ -CHO, -C₆H₄CH₂OH -CHO, -C₆H₂(OCH₃)(CF₃)
Substituent Effects Electron-donating (CH₃) Electron-withdrawing (CF₃) Polar (CH₂OH) Mixed (OCH₃: donating; CF₃: withdrawing)
Hydrogen Bonding Phenolic -OH, formyl Phenolic -OH, formyl Enhanced by -CH₂OH Phenolic -OH, methoxy
Solubility Low in water, moderate in organics Lower in water, higher in fluorinated solvents Higher in polar solvents Moderate in polar aprotic solvents
Reactivity Moderate formyl activation Enhanced formyl electrophilicity Increased nucleophilicity at -CH₂OH Complex reactivity due to competing substituents

Key Findings:

Substituent Electronic Effects: The methyl group in this compound donates electrons via hyperconjugation, slightly deactivating the aromatic ring compared to the trifluoromethyl (-CF₃) group in its analog, which strongly withdraws electrons, increasing the formyl group’s electrophilicity . The hydroxymethyl (-CH₂OH) substituent in 2-Formyl-4-(4-hydroxymethylphenyl)phenol introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water .

Hydrogen Bonding and Crystal Packing: The phenolic -OH and formyl groups in all compounds facilitate hydrogen bonding. However, the hydroxymethyl analog forms additional intermolecular interactions via its -CH₂OH group, likely leading to higher melting points and more stable crystalline structures .

Solubility and Reactivity: The trifluoromethyl analog’s -CF₃ group reduces water solubility but improves compatibility with fluorinated solvents, making it suitable for reactions requiring non-polar environments . The methoxy (-OCH₃) group in 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol donates electrons, counterbalancing the electron-withdrawing -CF₃ group and creating a unique reactivity profile for targeted synthesis .

Applications :

  • The methyl-substituted compound is a flexible intermediate for pharmaceuticals and agrochemicals due to its balanced reactivity.
  • The trifluoromethyl variant’s stability under harsh conditions makes it valuable in fluoropolymer synthesis .
  • Hydroxymethyl derivatives are preferred in drug design for improved bioavailability via enhanced solubility .

Biological Activity

2-Formyl-4-(4-methylphenyl)phenol, also known as 2-(4-methylphenyl)-4-formylphenol, is a compound with the chemical formula C14H12O2 and a CAS number of 893737-98-9. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound features a phenolic hydroxyl group and an aldehyde functional group, which are crucial for its biological activity. The presence of the methyl group on the aromatic ring may influence its interaction with biological targets.

Chemical Structure

C14H12O2\text{C}_{14}\text{H}_{12}\text{O}_{2}

Physical Properties

PropertyValue
Molecular Weight224.24 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several compounds, including this compound, using the disk diffusion method. The results demonstrated that this compound produced notable inhibition zones against:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines.

Research Findings on Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
  • Apoptotic Induction : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial or cancer cells, leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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